![molecular formula C21H16 B12804314 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 13728-62-6](/img/structure/B12804314.png)
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene, 1,2-dihydromethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C21H16 and a molecular weight of 268.35174 This compound is known for its complex structure, which includes multiple fused aromatic rings
Preparation Methods
The synthesis of Benz(j)aceanthrylene, 1,2-dihydromethyl- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
Benz(j)aceanthrylene, 1,2-dihydromethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benz(j)aceanthrylene, 1,2-dihydromethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research has explored its interactions with biological molecules and potential effects on living organisms.
Medicine: Studies have investigated its potential as a therapeutic agent or its role in drug development.
Mechanism of Action
The mechanism by which Benz(j)aceanthrylene, 1,2-dihydromethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benz(j)aceanthrylene, 1,2-dihydromethyl- can be compared with other polycyclic aromatic hydrocarbons, such as:
- Benz[a]anthracene
- Chrysene
- Benzo[a]pyrene
These compounds share similar structural features but differ in their specific arrangements of aromatic rings and substituents. Benz(j)aceanthrylene, 1,2-dihydromethyl- is unique due to its specific ring structure and the presence of a dihydromethyl group, which can influence its chemical reactivity and applications .
Properties
CAS No. |
13728-62-6 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3 |
InChI Key |
JVGJWHQKHATXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


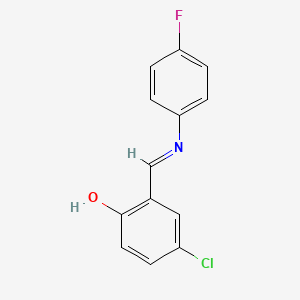
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
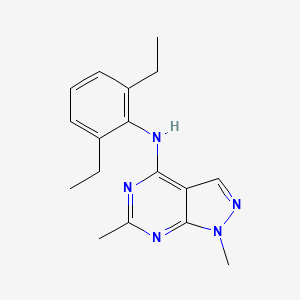
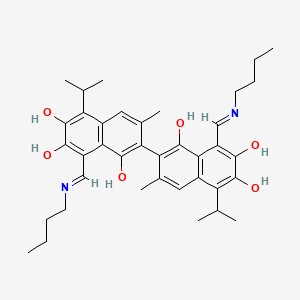


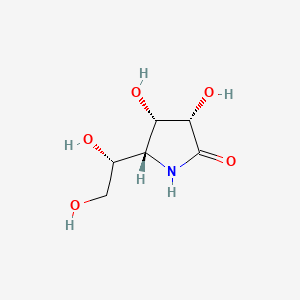

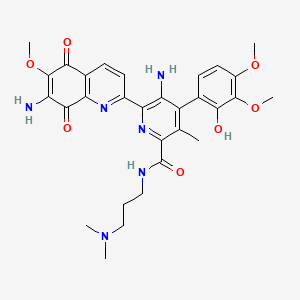
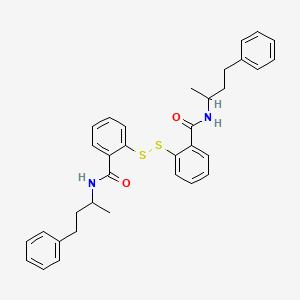
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
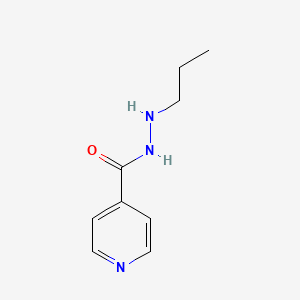
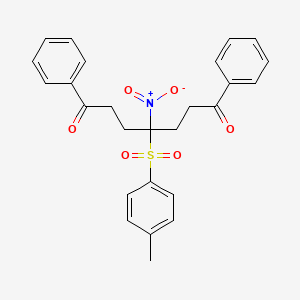
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
